Methyl 9H-carbazole-2-carboxylate

Übersicht

Beschreibung

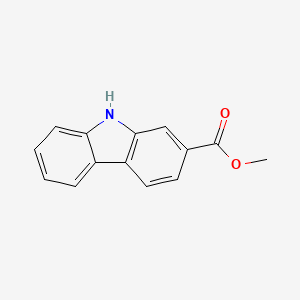

Methyl 9H-carbazole-2-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with a methyl ester group attached to the second carbon of the carbazole ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methyl-9H-Carbazol-2-carboxylat kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Fischer-Indol-Synthese, bei der Phenylhydrazin in Gegenwart eines sauren Katalysators mit Cyclohexanon reagiert, um den Carbazol-Kern zu bilden. Das resultierende Carbazol wird dann mit Methanol und einem sauren Katalysator verestert, um Methyl-9H-Carbazol-2-carboxylat zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Methyl-9H-Carbazol-2-carboxylat umfasst typischerweise die großtechnische Fischer-Indol-Synthese, gefolgt von der Veresterung. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration sorgfältig kontrolliert werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Methyl-9H-Carbazol-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Carbazol-2-carbonsäure oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel.

Hauptprodukte:

Oxidation: Carbazol-2-carbonsäure.

Reduktion: 9H-Carbazol-2-methanol.

Substitution: Verschiedene substituierte Carbazolderivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Case Study 1: Antitumor Mechanism

A study focusing on carbazole derivatives revealed that certain compounds could inhibit key signaling pathways involved in cancer progression, such as the JAK-STAT pathway. These pathways are critical for cell proliferation and survival in various cancers. Methyl 9H-carbazole-2-carboxylate may exhibit similar mechanisms, contributing to its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research into N-substituted carbazoles has shown promising antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, its structural relatives have demonstrated significant antibacterial activity, suggesting avenues for further investigation .

Summary of Applications

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| OLEDs | Good thermal stability and charge transport | Limited specific studies |

| Antitumor Activity | Inhibition of tumor growth; apoptosis induction | Preliminary findings; more research needed |

| Antimicrobial Activity | Effective against various pathogens | Evidence from related compounds |

| Organic Solar Cells | Enhances efficiency through hole transport | Ongoing investigations |

Wirkmechanismus

The mechanism of action of Methyl 9H-carbazole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Carbazole: The parent compound of Methyl 9H-carbazole-2-carboxylate, lacking the ester group.

2-Methylcarbazole: A similar compound with a methyl group at the second position but without the ester group.

Carbazole-2-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Biologische Aktivität

Methyl 9H-carbazole-2-carboxylate (MCC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of MCC, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MCC is characterized by its carbazole ring system, which consists of a fused benzene and nitrogen-containing ring. The chemical formula for MCC is . The structural features that contribute to its biological activity include:

- Aromaticity : The presence of aromatic rings enhances electron delocalization, which can influence the compound's reactivity.

- Functional Groups : The methoxycarbonyl group () attached to the second carbon atom plays a crucial role in its biological interactions.

Anticancer Properties

MCC has shown potential as an anticancer agent. Various studies have investigated its effects on different cancer cell lines:

- Cell Viability Assays : Research indicates that MCC exhibits significant antiproliferative effects against various tumor cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, one study reported an IC50 value of approximately 13.9 µM against MCF-7 cells, suggesting a moderate level of cytotoxicity .

- Mechanisms of Action : The anticancer activity of MCC may be attributed to its ability to induce apoptosis and inhibit cell cycle progression. Studies have shown that MCC can trigger oxidative stress in cancer cells, leading to cell death through caspase-independent pathways .

Antimicrobial Activity

In addition to its anticancer properties, MCC has demonstrated antimicrobial activity:

- In Vitro Studies : Research has indicated that MCC exhibits antibacterial effects against various pathogens. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .

Case Study 1: Antitumor Activity in Laryngeal Carcinoma

A study conducted on laryngeal carcinoma cell lines (HEP 2) revealed that MCC significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in these cells, highlighting its potential as a therapeutic agent for head and neck cancers .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of MCC derivatives. The study found that certain substituted carbazole derivatives exhibited neuroprotective effects against glutamate-induced toxicity in neuronal cells. This suggests that MCC may also play a role in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases .

Comparative Data Table

The following table summarizes the biological activities of MCC compared to other carbazole derivatives:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) | Neuroprotective Effects |

|---|---|---|---|

| This compound | 13.9 (MCF-7) | 12.6 - 22.3 (various pathogens) | Yes |

| Carbazole Derivative A | 10.5 (A549) | 15.0 (E. coli) | No |

| Carbazole Derivative B | 8.0 (MCF-7) | 20.0 (S. aureus) | Yes |

Eigenschaften

IUPAC Name |

methyl 9H-carbazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNZNDZRMLZWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461636 | |

| Record name | Methyl 9H-carbazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26000-33-9 | |

| Record name | Methyl 9H-carbazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.